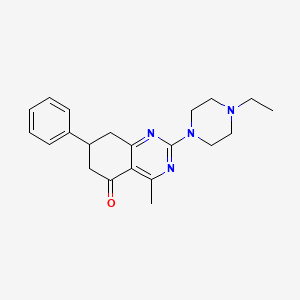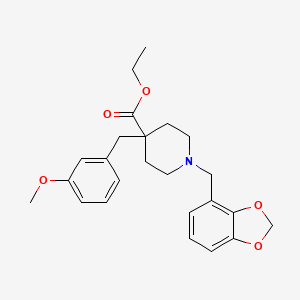
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as EPIQ or EPIQ-1, is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These receptors play a crucial role in tumor growth and angiogenesis, and their inhibition by 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by suppressing the activation of nuclear factor-kappa B (NF-κB). 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has also been reported to exhibit anticonvulsant activity by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is its high potency and selectivity towards protein kinases, which makes it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties pose a challenge for its clinical application. Furthermore, the lack of in vivo studies and clinical trials limits our understanding of its safety and efficacy.
Orientations Futures
Several future directions can be explored to further investigate the potential applications of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. These include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. In addition, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. The identification of new targets for 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone and the synthesis of analogs with improved pharmacokinetic properties can also lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-3-24-9-11-25(12-10-24)21-22-15(2)20-18(23-21)13-17(14-19(20)26)16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYRIWJTUUYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-YL)-4-methyl-7-phenyl-5,6,7,8-tetrahydroquinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4764248.png)
![2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)



![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4764293.png)

![2-{1-isopropyl-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4764319.png)
![N-cyclopropyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4764321.png)
![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4764323.png)
![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764333.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764336.png)
![4-chloro-N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4764339.png)